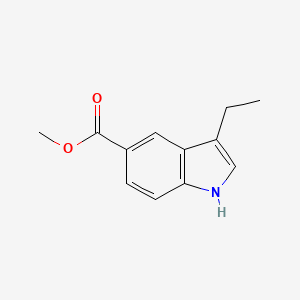

Methyl 3-Ethyl-1H-indole-5-carboxylate

CAS No.:

Cat. No.: VC18313412

Molecular Formula: C12H13NO2

Molecular Weight: 203.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H13NO2 |

|---|---|

| Molecular Weight | 203.24 g/mol |

| IUPAC Name | methyl 3-ethyl-1H-indole-5-carboxylate |

| Standard InChI | InChI=1S/C12H13NO2/c1-3-8-7-13-11-5-4-9(6-10(8)11)12(14)15-2/h4-7,13H,3H2,1-2H3 |

| Standard InChI Key | QXWRUBISFAFDQH-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=CNC2=C1C=C(C=C2)C(=O)OC |

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s structure consists of an indole scaffold substituted with an ethyl group at the 3-position and a methyl ester at the 5-position (Fig. 1). The indole nucleus contributes to its aromaticity and electronic properties, while the ester group enhances solubility in polar organic solvents .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| CAS Number | 2358762-63-5 | |

| Molecular Formula | ||

| Molecular Weight | 203.24 g/mol | |

| SMILES | COC(=O)C1=CC2=C(C=C1)NC=C2CC | Derived from |

Spectroscopic Data

Although explicit NMR or IR data for Methyl 3-Ethyl-1H-indole-5-carboxylate are unavailable, related indole derivatives exhibit characteristic signals. For example, the ester carbonyl group typically resonates near 165–170 ppm in NMR, while the indole NH proton appears as a broad singlet around 8–10 ppm in NMR .

Synthesis and Derivatization

Direct Synthesis Routes

-

Fischer Indole Synthesis: Cyclization of phenylhydrazines with carbonyl compounds in acidic media .

-

Transition Metal-Catalyzed Coupling: Palladium-mediated reactions to introduce substituents at specific positions .

A plausible route involves reacting 3-ethylindole-5-carboxylic acid with methanol under acid catalysis (e.g., ) to form the methyl ester .

Functionalization to Derivatives

The compound serves as a precursor for bioactive molecules:

-

Nitro Derivatives: Nitration at position 7 yields Methyl 3-ethyl-7-nitro-1H-indole-5-carboxylate (CAS 790254-88-5), a compound with a molecular weight of 248.23 g/mol and enhanced electrophilicity .

-

Amino Derivatives: Reduction of the nitro group produces Methyl 7-amino-3-ethyl-1H-indole-5-carboxylate (CAS 790254-22-7), a potential intermediate for antiviral agents .

Physicochemical Properties and Stability

Solubility and Reactivity

The methyl ester group improves solubility in dichloromethane, ethyl acetate, and methanol compared to parent carboxylic acids. The ethyl substituent at position 3 introduces steric hindrance, potentially slowing electrophilic substitution reactions at adjacent positions .

Thermal Stability

Applications in Research and Industry

Pharmaceutical Intermediates

Methyl 3-Ethyl-1H-indole-5-carboxylate is a key precursor for:

-

Antiviral Agents: Functionalization at position 7 (e.g., amino or nitro groups) aligns with strategies for targeting viral proteases .

-

Fluorescent Probes: Indole derivatives are used in bioimaging due to their inherent fluorescence .

Organic Synthesis

The compound participates in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume